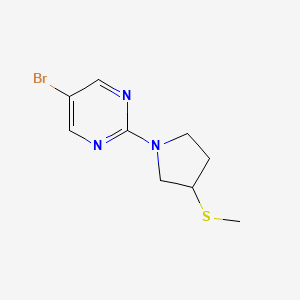

5-Bromo-2-(3-(methylthio)pyrrolidin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

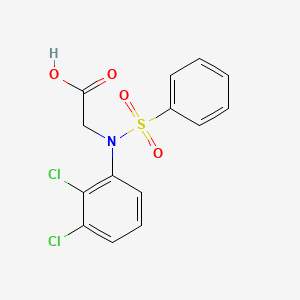

5-Bromo-2-(3-(methylthio)pyrrolidin-1-yl)pyrimidine is a chemical compound with the molecular formula C8H10BrN3 . It is stored in a dark place, sealed in dry, at room temperature .

Synthesis Analysis

The synthesis of similar compounds involves a series of steps including the design, synthesis, and characterization of the compounds . The compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular weight of this compound is 228.09 . The InChI code is 1S/C8H10BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2 .Physical And Chemical Properties Analysis

This compound is a solid compound .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Biheterocycles : A study demonstrated the use of 5-bromo-2-(3-(methylthio)pyrrolidin-1-yl)pyrimidine as a precursor in the synthesis of (1,2,3-triazol-1-yl)methylpyrimidine biheterocycles, showcasing its utility in complex chemical syntheses (Aquino et al., 2017).

Reactions with Methoxy- and Methylthio-Pyrimidines : Research into the aminolyses of 2- and 4-methoxy (or methylthio) pyrimidines, including derivatives with a 5-bromo substituent, provided insights into the preparation of n- and t-butyl-aminopyrimidines, adding to the understanding of pyrimidine chemistry (Brown & Forster, 1966).

Tricyclic Heterocycle Synthesis : A study showcased the use of 5-bromo-2,4-dichloro-6-(chloromethyl)pyrimidine, a similar compound, in the synthesis of novel pyrimido[5,4-e][1,4]thiazepine derivatives, indicating the versatility of such compounds in synthesizing complex structures (Bazazan et al., 2013).

Nucleoside Analogues Synthesis : The conversion of 5-bromo-2,4-di-t-butoxypyrimidine into pyrimidin-5-yl-lithium and subsequent coupling to synthesize pseudouridine and 5-β-D-ribofuranosyluridine demonstrates the compound's role in nucleoside analogue synthesis (Brown, Burdon & Slatcher, 1968).

Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives : Research involving 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, a similar structure, in the synthesis of pyrimido[4,5-e][1,3,4]thiadiazine derivatives further highlights the utility of such compounds in medicinal chemistry (Rahimizadeh, Nikpour & Bakavoli, 2007).

Applications in Drug Discovery

Antiviral Properties : A study on tubercidin analogues, including 5-bromo derivatives, revealed substantial antiviral properties against RNA viruses, highlighting the potential of such compounds in antiviral drug development (Bergstrom et al., 1984).

Inhibitory Effects on Viruses and Tumor Cells : 5-Substituted pyrimidines, including a 5-bromo derivative, showed inhibitory activity against DNA viruses, as well as retrovirus replication in cell culture, indicating their potential in antiretroviral therapy (Hocková et al., 2003).

Antibacterial Activity : Research on cyanopyridine derivatives, synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a similar compound, demonstrated antimicrobial activity against various bacteria, suggesting its potential in the development of antibacterial agents (Bogdanowicz et al., 2013).

Mechanism of Action

Target of Action

It’s worth noting that pyrimidine derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Pyrimidine derivatives are often involved in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Biochemical Pathways

Pyrimidine derivatives have been known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The effects would depend on the specific targets and pathways influenced by the compound .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of the compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-bromo-2-(3-methylsulfanylpyrrolidin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3S/c1-14-8-2-3-13(6-8)9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDZGLSFNLRVBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCN(C1)C2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2407894.png)

![2-Chloro-pyrido[3,2-D]pyrimidine](/img/structure/B2407896.png)

![4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2407903.png)

![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407905.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2407908.png)

![1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2407909.png)

![5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2407913.png)